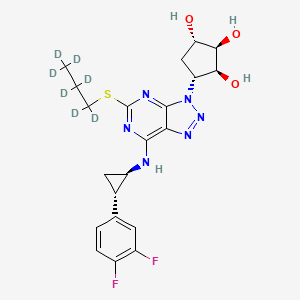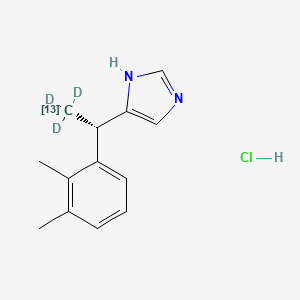
Dexmedetomidine-13C,d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexmedetomidine-13C,d3 (hydrochloride) is a stable isotope-labeled compound of Dexmedetomidine (hydrochloride). Dexmedetomidine is a potent, selective, and orally active agonist of the alpha-2 adrenoceptor. It exhibits anxiolysis, sedation, and modest analgesia effects. The labeling with carbon-13 and deuterium makes it useful for various research applications, particularly in pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dexmedetomidine-13C,d3 (hydrochloride) involves the incorporation of stable isotopes of carbon and deuterium into the Dexmedetomidine molecule. The synthetic route typically starts with the preparation of labeled precursors, followed by their incorporation into the Dexmedetomidine structure through a series of chemical reactions. The final product is then converted into its hydrochloride salt form .
Industrial Production Methods
Industrial production of Dexmedetomidine-13C,d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the labeled compound. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dexmedetomidine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Dexmedetomidine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Dexmedetomidine.
Biology: Employed in research to understand the biological pathways and mechanisms involving Dexmedetomidine.
Medicine: Utilized in clinical research to study the effects of Dexmedetomidine in various medical conditions, particularly in anesthesia and sedation.
Mécanisme D'action
Dexmedetomidine-13C,d3 (hydrochloride) exerts its effects by binding to the alpha-2 adrenoceptors. This binding inhibits the release of norepinephrine, thereby terminating the propagation of pain signals. The compound’s sedative and analgesic effects are primarily mediated through its action on the central nervous system, where it activates presynaptic alpha-2 adrenoceptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Medetomidine: Another alpha-2 adrenoceptor agonist with similar sedative and analgesic properties.
Clonidine: An alpha-2 adrenoceptor agonist used primarily for its antihypertensive effects.
Guanfacine: An alpha-2 adrenoceptor agonist used in the treatment of attention deficit hyperactivity disorder (ADHD).
Uniqueness
Dexmedetomidine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which makes it particularly useful for research applications. The incorporation of carbon-13 and deuterium allows for precise tracking and quantitation in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of Dexmedetomidine in biological systems .
Propriétés
Formule moléculaire |
C13H17ClN2 |
|---|---|
Poids moléculaire |
240.75 g/mol |
Nom IUPAC |
5-[(1S)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1/i3+1D3; |
Clé InChI |
VPNGEIHDPSLNMU-BZQKHTFGSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])[C@@H](C1=CC=CC(=C1C)C)C2=CN=CN2.Cl |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




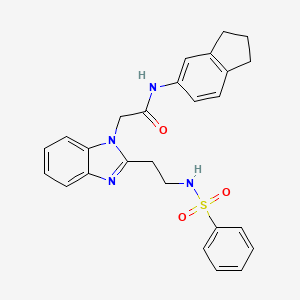
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
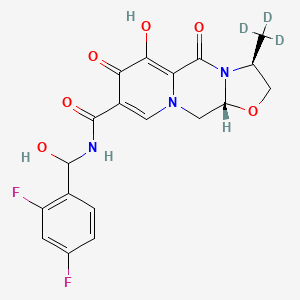
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)

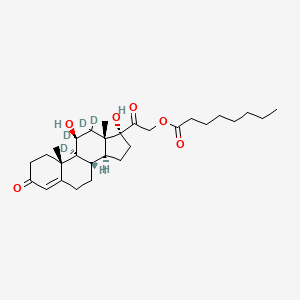
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
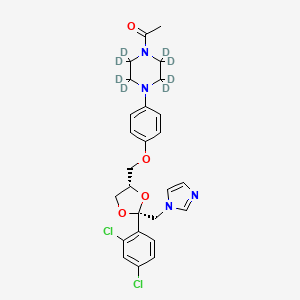
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)


